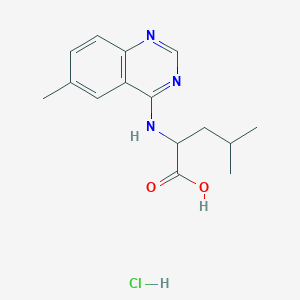
N,N'-diphenyl-1,3-adamantanedicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-diphenyl-1,3-adamantanedicarboxamide, also known as DPAC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, material science, and catalysis. DPAC is a member of the adamantane family, which is a class of compounds that has a unique cage-like structure. This structure makes DPAC a versatile compound that can be modified to suit different applications.
Mechanism of Action
The mechanism of action of N,N'-diphenyl-1,3-adamantanedicarboxamide varies depending on the application. In medicine, N,N'-diphenyl-1,3-adamantanedicarboxamide inhibits the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. N,N'-diphenyl-1,3-adamantanedicarboxamide also inhibits the formation of amyloid-beta plaques by binding to the protein and preventing it from aggregating. In material science, N,N'-diphenyl-1,3-adamantanedicarboxamide acts as a building block by forming strong intermolecular interactions with other molecules, which results in the formation of new materials with unique properties.
Biochemical and Physiological Effects:
N,N'-diphenyl-1,3-adamantanedicarboxamide has been shown to have low toxicity and is well-tolerated in animals. In cancer cells, N,N'-diphenyl-1,3-adamantanedicarboxamide induces apoptosis by activating caspase-3, which is a protein that plays a key role in the process of programmed cell death. N,N'-diphenyl-1,3-adamantanedicarboxamide also inhibits the formation of amyloid-beta plaques by binding to the protein and preventing it from aggregating. In material science, N,N'-diphenyl-1,3-adamantanedicarboxamide forms strong intermolecular interactions with other molecules, which results in the formation of new materials with unique properties.
Advantages and Limitations for Lab Experiments
N,N'-diphenyl-1,3-adamantanedicarboxamide has several advantages for lab experiments, including its versatility, low toxicity, and ease of synthesis. However, N,N'-diphenyl-1,3-adamantanedicarboxamide also has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions. N,N'-diphenyl-1,3-adamantanedicarboxamide is also a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Future Directions
There are several future directions for N,N'-diphenyl-1,3-adamantanedicarboxamide research, including the development of new materials with unique properties, the investigation of N,N'-diphenyl-1,3-adamantanedicarboxamide as a potential treatment for Alzheimer's disease, and the optimization of N,N'-diphenyl-1,3-adamantanedicarboxamide synthesis methods to improve yield and purity. N,N'-diphenyl-1,3-adamantanedicarboxamide can also be modified to suit different applications, which opens up new possibilities for research. Overall, N,N'-diphenyl-1,3-adamantanedicarboxamide is a promising compound that has the potential to make significant contributions to various fields.
Synthesis Methods
N,N'-diphenyl-1,3-adamantanedicarboxamide can be synthesized using a variety of methods, including the reaction of adamantane with phosgene and aniline. The reaction involves the formation of an intermediate, which is then converted into N,N'-diphenyl-1,3-adamantanedicarboxamide. Other methods include the reaction of 1,3-diaminoadamantane with phosgene and diphenylamine. The purity and yield of N,N'-diphenyl-1,3-adamantanedicarboxamide can be improved by using different solvents and reaction conditions.
Scientific Research Applications
N,N'-diphenyl-1,3-adamantanedicarboxamide has been extensively studied for its potential applications in various fields. In medicine, N,N'-diphenyl-1,3-adamantanedicarboxamide has been shown to have anticancer properties by inhibiting the growth of cancer cells. N,N'-diphenyl-1,3-adamantanedicarboxamide has also been investigated as a potential treatment for Alzheimer's disease due to its ability to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease. In material science, N,N'-diphenyl-1,3-adamantanedicarboxamide has been used as a building block for the synthesis of new materials with unique properties. N,N'-diphenyl-1,3-adamantanedicarboxamide has also been used as a catalyst in various reactions, including the synthesis of polymers.
properties
IUPAC Name |
1-N,3-N-diphenyladamantane-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c27-21(25-19-7-3-1-4-8-19)23-12-17-11-18(13-23)15-24(14-17,16-23)22(28)26-20-9-5-2-6-10-20/h1-10,17-18H,11-16H2,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBFYIUPDKGHMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C(=O)NC4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-N,3-N-diphenyladamantane-1,3-dicarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-[oxybis(4,1-phenylenesulfonyl)]bis(4-methylpiperazine)](/img/structure/B4897901.png)
![1-(1-pyrenylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4897903.png)

![2-amino-4-(3,4-dichlorophenyl)-5-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}-6-methyl-4H-pyran-3-carbonitrile](/img/structure/B4897915.png)
![6-(4-morpholinyl)-N-(6-quinolinylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4897931.png)
![N-[3-(4-fluorophenoxy)propyl]-1-butanamine](/img/structure/B4897937.png)


![5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4897950.png)
![5-{2-[2-(2,5-dichlorophenoxy)ethoxy]-5-nitrobenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4897954.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B4897971.png)